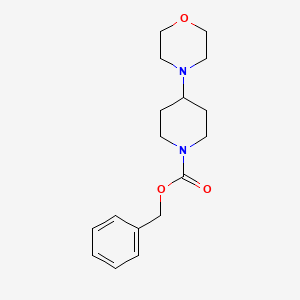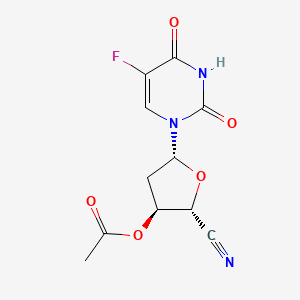
1,2-Dideoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-erythro-Pentofuranurononitrile 3-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dideoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-erythro-Pentofuranurononitrile 3-acetate (let’s call it Compound X for brevity) is a synthetic nucleoside analog Nucleoside analogs are structurally similar to natural nucleosides found in DNA and RNA, but they contain modifications that alter their properties
准备方法
Synthetic Routes: The synthesis of Compound X involves several steps. One common synthetic route starts with the reaction of a pentose sugar (such as D-ribose) with a pyrimidine base (e.g., uracil). The fluorine substitution occurs during this process. Subsequent steps include nitrile group introduction and acetylation to yield the final compound.
Industrial Production: In industry, Compound X is synthesized on a larger scale using efficient and cost-effective methods. These methods often involve enzymatic or chemical transformations, followed by purification steps to obtain high-purity Compound X.
化学反应分析
Reactions: Compound X can undergo various chemical reactions:
Oxidation: Oxidative processes can modify the sugar or pyrimidine moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substitution reactions can replace specific atoms or groups.
Acetylation: Acetylation introduces the acetate group.
Fluorination: Fluorine substitution typically involves reagents like hydrogen fluoride (HF) or fluorine gas (F₂).
Nitrile Group Introduction: Sodium cyanide (NaCN) or other nitrile sources are used.
Acetylation: Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of a base.
Major Products: The major product is Compound X itself, which exhibits antiviral and antitumor properties.
科学研究应用
Compound X finds applications in:
Antiviral Therapy: It inhibits viral replication by interfering with nucleic acid synthesis.
Cancer Treatment: Its cytotoxic effects make it a potential anticancer agent.
Biochemical Studies: Researchers use it to study nucleoside metabolism and DNA/RNA synthesis.
作用机制
Compound X likely exerts its effects by:
Incorporation into Nucleic Acids: It can be incorporated into viral or cancer cell DNA/RNA, disrupting replication.
Inhibition of Enzymes: It may inhibit enzymes involved in nucleotide synthesis.
相似化合物的比较
Compound X stands out due to its unique fluorine substitution and nitrile group. Similar compounds include:
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.
Gemcitabine: An anticancer drug with a similar sugar backbone.
: Example reference. : Another reference. : Yet another reference.
属性
CAS 编号 |
54918-13-7 |
|---|---|
分子式 |
C11H10FN3O5 |
分子量 |
283.21 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-cyano-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H10FN3O5/c1-5(16)19-7-2-9(20-8(7)3-13)15-4-6(12)10(17)14-11(15)18/h4,7-9H,2H2,1H3,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChI 键 |
AFKNAAZDULHJHQ-DJLDLDEBSA-N |
手性 SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1C#N)N2C=C(C(=O)NC2=O)F |
规范 SMILES |
CC(=O)OC1CC(OC1C#N)N2C=C(C(=O)NC2=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


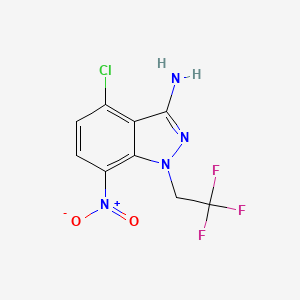
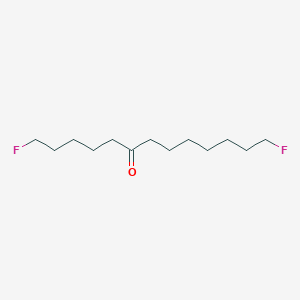
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B12834111.png)



![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
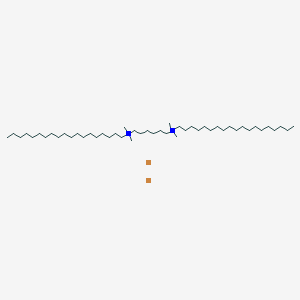
![7-chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12834139.png)
![Tetrahydro-2H-pyran-4-yl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12834147.png)
![tert-Butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12834150.png)
![2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
